Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate
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Overview
Description
Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate typically involves the condensation of 4-oxo-4,5,6,7-tetrahydro-1H-indazole with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Ethyl 3-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate can be compared with other indazole derivatives, such as:
- Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester
- 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of the indazole core and the benzoate ester group, which may confer distinct properties and applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 3-(4-oxo-6,7-dihydro-5H-indazol-1-yl)benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)11-5-3-6-12(9-11)18-14-7-4-8-15(19)13(14)10-17-18/h3,5-6,9-10H,2,4,7-8H2,1H3 |
InChI Key |
KHWUQVHTBAIMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=N2)C(=O)CCC3 |
Origin of Product |
United States |
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